

preliminary receptor binding profile of aeruginascin

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Compound of Interest

Compound Name: *Aeruginascin*

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An In-depth Technical Guide on the Preliminary Receptor Binding Profile of **Aeruginascin**

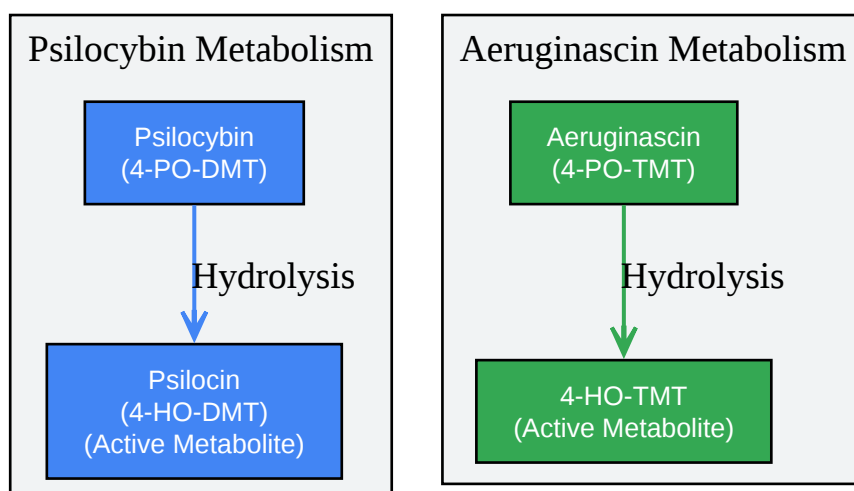
Introduction

Aeruginascin, or 4-phosphoryloxy-N,N,N-trimethyltryptamine (4-PO-TMT), is a naturally occurring tryptamine analog of psilocybin found in certain species of mushrooms, such as *Inocybe aeruginascens* and *Pholiotina cyanopus*[1][2]. Structurally, it is the N-trimethyl analogue of psilocybin[2]. Anecdotal reports have associated the ingestion of **aeruginascin**-containing mushrooms with euphoric experiences, distinct from the classic psychedelic effects of psilocybin[2][3][4]. This has prompted scientific interest in its pharmacological profile to understand its potential contribution to the overall psychoactive effects of these mushrooms, often discussed in the context of an "entourage effect"[1][4][5].

This technical guide provides a comprehensive overview of the preliminary receptor binding data for **aeruginascin** and its putative active metabolite, 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT). It is intended for researchers, scientists, and drug development professionals investigating the pharmacology of psychedelic compounds.

Metabolic Profile

Similar to the metabolic pathway of psilocybin to its active form, psilocin, it is hypothesized that **aeruginascin** acts as a prodrug. Through hydrolysis, it is converted into its active metabolite, 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT)[6][7]. This biotransformation is a critical step for its pharmacological activity.



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Figure 1: Hypothesized metabolic pathways of Psilocybin and **Aeruginascin**.

Receptor Binding Profile

The primary mechanism of action for classic psychedelics involves interaction with serotonin receptors. Research into **aeruginascin** has focused on its affinity and its metabolite's affinity for these receptors.

Quantitative Binding Affinity Data

Initial hypotheses suggested that **aeruginascin**'s metabolite, 4-HO-TMT, would exhibit strong agonist activity at the 5-HT₃ receptor, similar to the structurally related bufotenidine[6][7]. However, experimental data from competitive radioligand binding assays have contradicted this, showing no significant binding at the 5-HT₃ receptor[6][7]. Instead, 4-HO-TMT demonstrates an unexpected binding affinity for 5-HT_{1a}, 5-HT_{2a}, and 5-HT_{2c} receptors[1][5][6][7].

The binding affinities (K_i) of 4-HO-TMT are several orders of magnitude lower than that of psilocybin's active metabolite, psilocin[1][5]. **Aeruginascin** itself, as a quaternary ammonium compound, generally shows low activity in receptor assays, though micromolar affinities at the serotonin transporter (SERT) and sigma 1 receptors have been reported[8][9].

The following table summarizes the available quantitative data for the inhibition constants (K_i) in nanomolars (nM).

| Compound | 5-HT _{1a} (K _i , nM) | 5-HT _{2a} (K _i , nM) | 5-HT ₂₋ (K _i , nM) | 5-HT ₃ (K _i , nM) |
|------------|--|--|--|---|
| 4-HO-TMT | 4400[1][5] | 670[1][5] | 120[1][5] | >10,000[6] |
| Psilocybin | No Activity[6] | No Activity[6] | 4.6[1][5] | No Activity[6] |
| Psilocin | Comparable to 4-HO-TMT[6] | Greater than 4-HO-TMT[6] | More potent than 4-HO-TMT[6] | - |

Note: "No Activity" indicates that the compound did not show significant binding at the tested concentrations in the specified study[6].

Experimental Protocols

The primary method used to determine the receptor binding affinities of **aeruginascin's** metabolite is the competitive radioligand binding assay.

Competitive Radioligand Binding Assay

This in vitro technique is used to measure the affinity of a ligand (the "test" compound, e.g., 4-HO-TMT) for a specific receptor. It involves the competition between the test compound and a known radioactively labeled ligand (radioligand) that has a high affinity for the receptor.

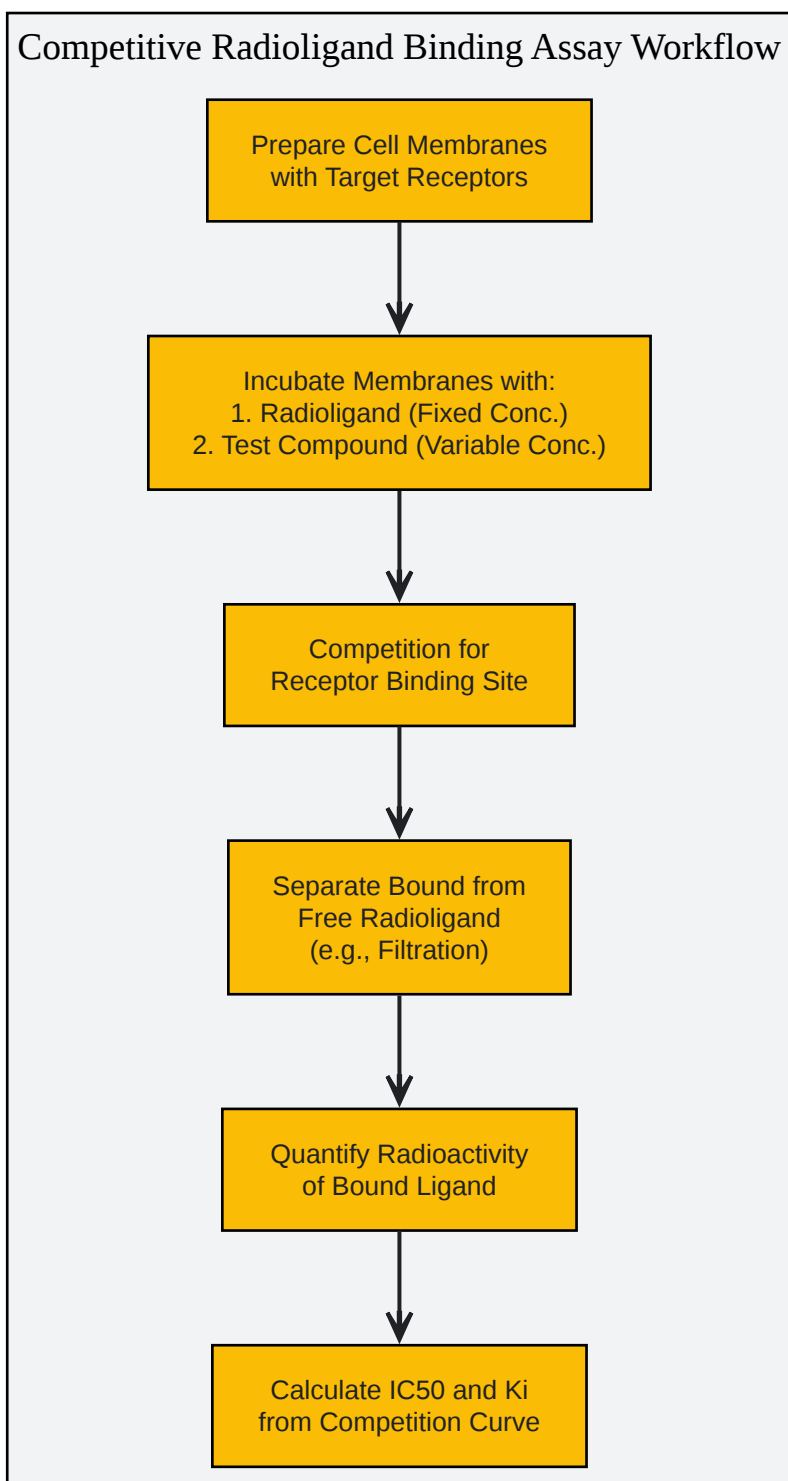
General Protocol:

- **Receptor Preparation:** Membranes from cells stably transfected with the human serotonin receptor subtypes of interest (e.g., 5-HT_{1a}, 5-HT_{2a}, 5-HT₂₋, 5-HT₃) are prepared[7][9].
- **Incubation:** The cell membranes are incubated with a fixed concentration of a specific radioligand and varying concentrations of the unlabeled test compound.
- **Competition:** The test compound competes with the radioligand for binding to the receptor's orthosteric site[7].

- Separation: After reaching equilibrium, the bound and free radioligand are separated, typically through rapid filtration.
- Quantification: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
- Data Analysis: The data are used to generate a competition curve, from which the IC_{50} (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The IC_{50} is then converted to the inhibition constant (K_i) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Specific Reagents Mentioned in Literature:

- 5-HT_{1a} Receptor: Radioligand: [³H]WAY100635; Reference Compound: 8-HO-DPAT[8]
- 5-HT_{2a} Receptor: Radioligand: [³H]ketanserin; Reference Compound: Clozapine[8]
- 5-HT_{2–} Receptor: Radioligand: [³H]LSD; Reference Compound: SB206553[8]



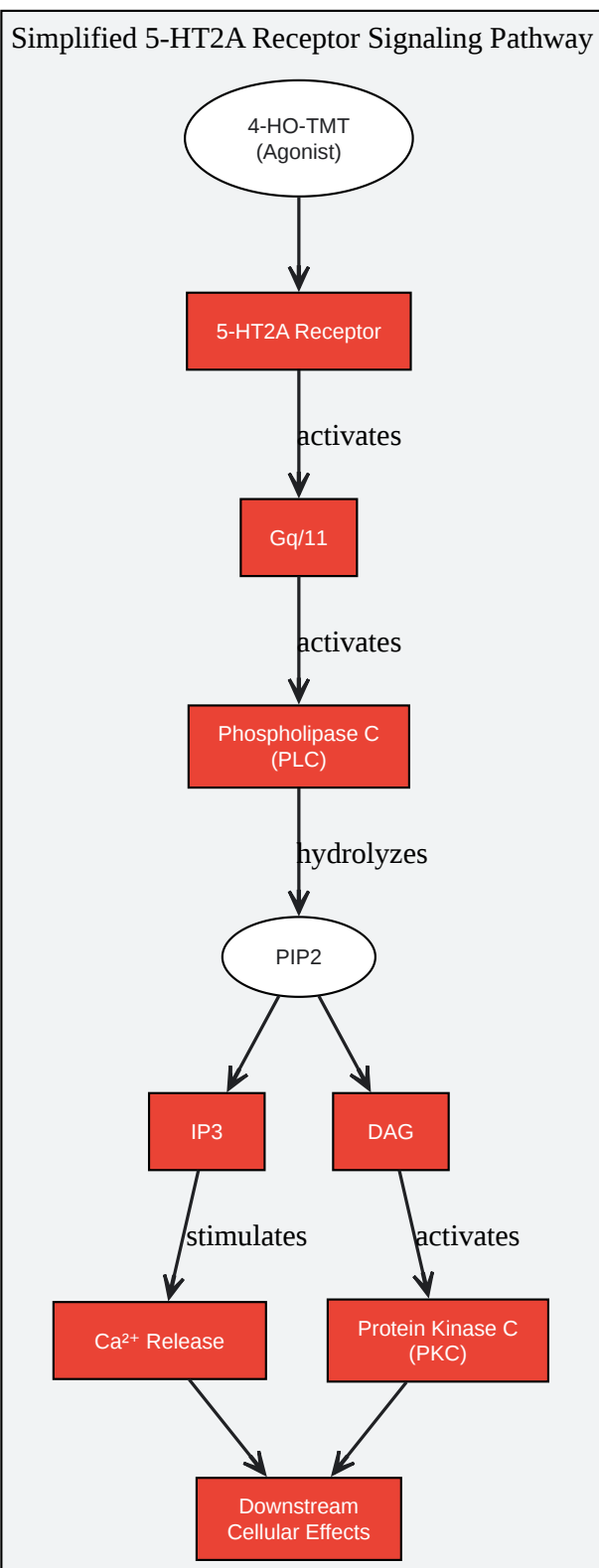
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Figure 2: Workflow for a typical competitive radioligand binding assay.

Signaling Pathways

The binding of a ligand to a serotonin receptor initiates a cascade of intracellular signaling events. The 5-HT_{2a} receptor, a G-protein coupled receptor (GPCR), is of particular interest due to its association with the psychotropic effects of tryptamines[3].

Upon agonist binding, the 5-HT_{2a} receptor couples to the Gq/11 family of G-proteins. This activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). DAG activates protein kinase C (PKC), while IP₃ stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum.



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